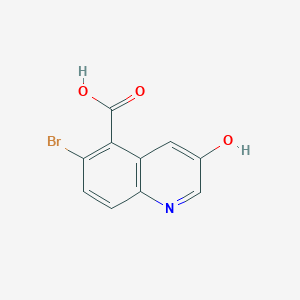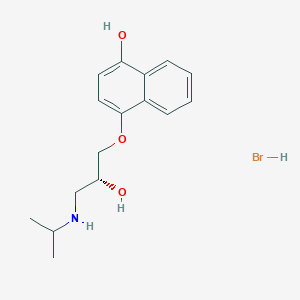
(R)-4-Hydroxy Propranolol Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Hydroxy Propranolol Hydrobromide is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is particularly interesting due to its enantiomeric form, which can exhibit different pharmacological properties compared to its racemic mixture. Propranolol itself is widely used in the treatment of cardiovascular diseases, anxiety, and other conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Hydroxy Propranolol Hydrobromide typically involves the resolution of racemic propranolol followed by selective hydroxylation. One common method involves the use of Candida antarctica Lipase B (CALB) for the kinetic resolution of propranolol precursors . This biocatalytic approach allows for the isolation of enantiomerically pure ®-propranolol, which can then be hydroxylated to form ®-4-Hydroxy Propranolol. The hydrobromide salt is formed by reacting the hydroxylated product with hydrobromic acid.
Industrial Production Methods
Industrial production of ®-4-Hydroxy Propranolol Hydrobromide often employs continuous flow synthesis techniques to enhance efficiency and yield . This method involves the reaction of epoxide intermediates with isopropylamine under controlled conditions, followed by hydroxylation and salt formation.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-Hydroxy Propranolol Hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
®-4-Hydroxy Propranolol Hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of other enantiomerically pure compounds.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of ®-4-Hydroxy Propranolol Hydrobromide involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound inhibits the effects of catecholamines such as adrenaline and noradrenaline . This results in decreased heart rate, reduced myocardial contractility, and lower blood pressure. Additionally, the compound can cross the blood-brain barrier, affecting central adrenergic activity and reducing symptoms of anxiety .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: The racemic mixture of propranolol is widely used in clinical practice.
Alprenolol: Another beta-blocker with similar pharmacological properties.
Pindolol: Known for its partial agonist activity at beta-adrenergic receptors.
Carazolol: A beta-blocker with high affinity for beta-adrenergic receptors.
Metoprolol: A selective beta-1 adrenergic receptor antagonist.
Uniqueness
®-4-Hydroxy Propranolol Hydrobromide is unique due to its enantiomeric purity and specific pharmacological profile. Unlike the racemic mixture, the ®-enantiomer exhibits distinct biological activities, making it valuable for targeted therapeutic applications .
Eigenschaften
Molekularformel |
C16H22BrNO3 |
|---|---|
Molekulargewicht |
356.25 g/mol |
IUPAC-Name |
4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C16H21NO3.BrH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H/t12-;/m1./s1 |
InChI-Schlüssel |
LHTJAZGMMZLACD-UTONKHPSSA-N |
Isomerische SMILES |
CC(C)NC[C@H](COC1=CC=C(C2=CC=CC=C21)O)O.Br |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


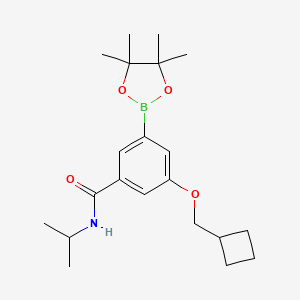
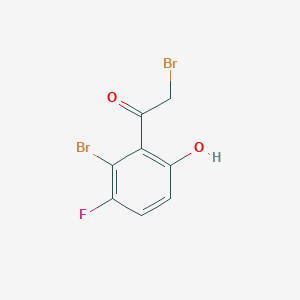

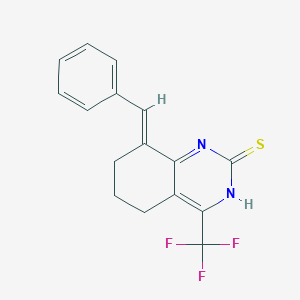
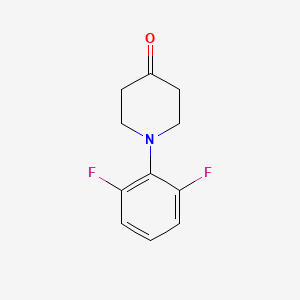
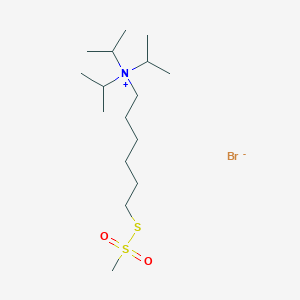
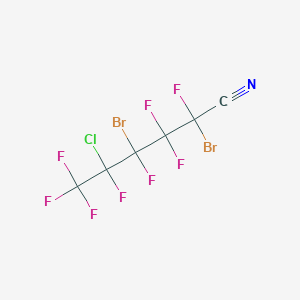
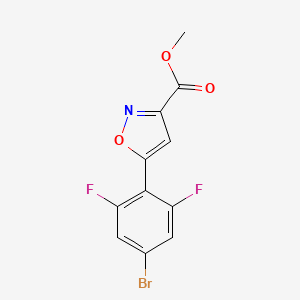
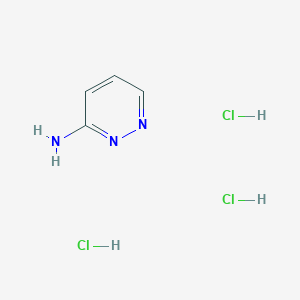
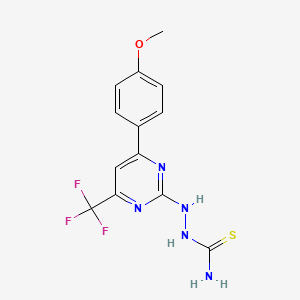

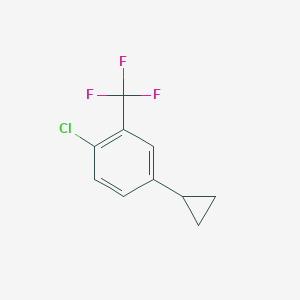
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]-](/img/structure/B13717543.png)
